molecular formula C11H14O B2704369 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol CAS No. 51086-26-1

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol

Cat. No.: B2704369
CAS No.: 51086-26-1
M. Wt: 162.232
InChI Key: ABWSMLAWUHYFPX-UHFFFAOYSA-N
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Description

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is an organic compound with the molecular formula C11H14O It is a derivative of indene, characterized by the presence of two methyl groups and a hydroxyl group on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol typically involves the hydrogenation of 1,2-dimethylindene in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions, with hydrogen gas being bubbled through the reaction mixture at room temperature. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar hydrogenation processes but with optimized conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be further reduced to remove the hydroxyl group, yielding a fully saturated hydrocarbon.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Halogenation reagents like bromine or chlorine can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: 1,2-dimethyl-2,3-dihydro-1H-inden-5-one (ketone) or 1,2-dimethyl-2,3-dihydro-1H-inden-5-al (aldehyde).

    Reduction: 1,2-dimethylindane.

    Substitution: Various halogenated derivatives depending on the reagent used.

Scientific Research Applications

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. In cancer research, its derivatives may interfere with cell proliferation pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-dimethylindene
  • 1,2-dimethylindane
  • 1,2-dimethyl-2,3-dihydro-1H-inden-5-one

Uniqueness

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol is unique due to the presence of both methyl groups and a hydroxyl group on the indene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and research applications.

Biological Activity

Overview

1,2-Dimethyl-2,3-dihydro-1H-inden-5-ol (C11H14O) is an organic compound derived from indene, characterized by two methyl groups and a hydroxyl group attached to the indene ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and providing comparative data.

Property Details
IUPAC Name This compound
Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS Number 51086-26-1

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential enzymes.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Studies have shown that its derivatives can inhibit cell proliferation in several cancer cell lines. The compound's mechanism may involve interference with cell cycle progression and induction of apoptosis.

Case Study: Anticancer Activity

A notable study evaluated the anticancer effects of this compound on human leukemia cell lines. The results indicated a concentration-dependent inhibition of cell growth:

Cell Line IC50 (µM)
HL-6010.7
Capan-118.6

These findings suggest potential for development as a therapeutic agent against leukemia.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound may disrupt microbial cell membranes leading to cell lysis.
  • Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism.
  • Apoptosis Induction : In cancer cells, it may trigger apoptosis through modulation of signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

Compound Antimicrobial Activity Anticancer Activity
1,2-DimethylindeneModerateLow
1,2-DimethylindaneLowModerate
1,2-Dimethyl-2,3-dihydro-indeneHighHigh

This table illustrates that this compound possesses superior biological activities compared to its analogs.

Research Applications

The compound has several applications in scientific research:

  • Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development : Investigated as a potential pharmaceutical intermediate for drug development.
  • Material Science : Employed in the production of specialty chemicals and materials.

Properties

IUPAC Name

1,2-dimethyl-2,3-dihydro-1H-inden-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-7-5-9-6-10(12)3-4-11(9)8(7)2/h3-4,6-8,12H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWSMLAWUHYFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1C)C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51086-26-1
Record name 1,2-dimethyl-2,3-dihydro-1H-inden-5-ol
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